3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with an indole ring, along with a butylsulfanyl group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with various reagents to form the triazinoindole core. One common method involves the reaction of isatin with semicarbazide hydrochloride to form a hydrazonocarboxamide intermediate, which cyclizes to form the triazinoindole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazinoindole derivatives.
Substitution Products: Substituted triazinoindole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antidepressant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway and oxidative stress.
Antioxidant Activity: It can scavenge free radicals and protect cells from oxidative damage.
Anticancer Activity: The compound can intercalate into DNA and inhibit topoisomerase, leading to the disruption of cancer cell proliferation.
Comparison with Similar Compounds
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other similar compounds such as:
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
3-(Butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but without the methyl group at the 8-position.
3-(Butylsulfanyl)-8-methyl-5H-[1,2,4]triazino[5,6-b]quinoxaline: Similar structure but with a quinoxaline ring instead of an indole ring.
Properties
Molecular Formula |
C14H16N4S |
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Molecular Weight |
272.37 g/mol |
IUPAC Name |
3-butylsulfanyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C14H16N4S/c1-3-4-7-19-14-16-13-12(17-18-14)10-8-9(2)5-6-11(10)15-13/h5-6,8H,3-4,7H2,1-2H3,(H,15,16,18) |
InChI Key |
ZZSXJUVJHDOMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1 |
Origin of Product |
United States |
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